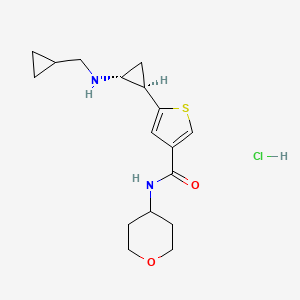
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
Übersicht
Beschreibung
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole), commonly referred to as 4-methyl-4,5-dihydrooxazole (4MHO), is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms and is a member of the oxazole family. 4MHO has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as the antifungal agent itraconazole, as well as in the synthesis of various polymers and other materials. (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has also been studied for its potential applications in the fields of biochemistry and pharmacology, as it has been shown to possess a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is not yet fully understood. However, it is believed to interact with various cellular receptors, such as G-protein coupled receptors and tyrosine kinases, to modulate the activity of certain proteins and enzymes. In addition, (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has been shown to interact with various target proteins and enzymes in the body, such as cytochrome P450 and phosphodiesterase, to modulate their activity.
Biochemical and Physiological Effects
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) can modulate the activity of various enzymes and proteins, such as cytochrome P450 and phosphodiesterase, as well as modulate the activity of various G-protein coupled receptors. In addition, (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has been shown to possess anti-inflammatory and antioxidant properties, as well as modulate the activity of various cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized in high yields. In addition, (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. However, there are a few limitations to the use of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) in laboratory experiments. For example, it has a relatively short shelf life and must be stored in a cool, dry place to prevent degradation. Additionally, the exact mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is not yet fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There is a great potential for further research on (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole). Future research could focus on the elucidation of the exact mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) and its effects on various cellular pathways. Additionally, further research could focus on the potential applications of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) in the fields of organic synthesis, biochemistry, and pharmacology. Finally, research could focus on the development of new synthesis methods for (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) that are more efficient and cost-effective.
Eigenschaften
IUPAC Name |
(4S)-4-methyl-2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYSMUEBCWPGF-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C(C)(C)C2=NC(CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B3324170.png)
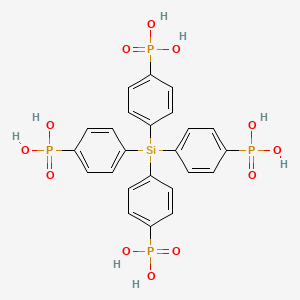
![N-[(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide triethylamine adduct](/img/structure/B3324177.png)
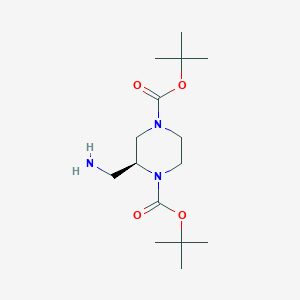
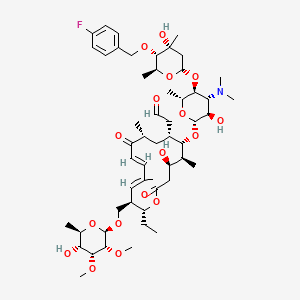
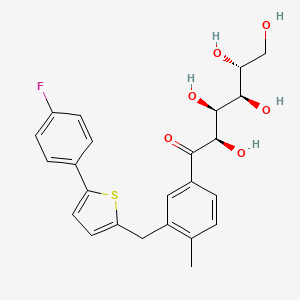
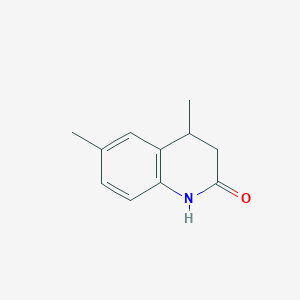


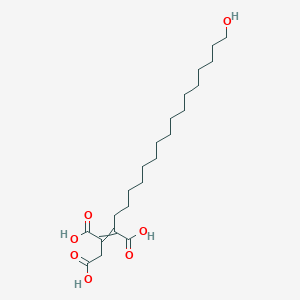
![Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3324251.png)
